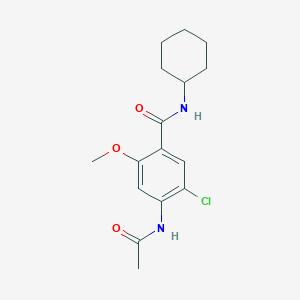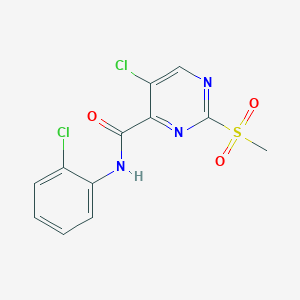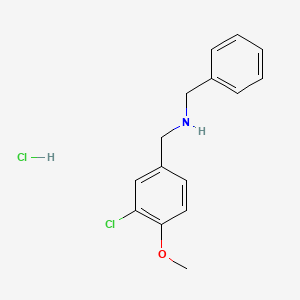
4-(acetylamino)-5-chloro-N-cyclohexyl-2-methoxybenzamide
Descripción general
Descripción
4-(acetylamino)-5-chloro-N-cyclohexyl-2-methoxybenzamide, also known as ACBC, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of benzamide derivatives, which have shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of 4-(acetylamino)-5-chloro-N-cyclohexyl-2-methoxybenzamide is primarily through the inhibition of histone deacetylase enzymes. These enzymes play a crucial role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting these enzymes, this compound induces apoptosis in cancer cells and suppresses tumor growth. In neurodegenerative diseases, this compound acts as a modulator of the cholinergic system, which is involved in memory and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to induce apoptosis in cancer cells, suppress tumor growth, and modulate the cholinergic system in neurodegenerative diseases. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(acetylamino)-5-chloro-N-cyclohexyl-2-methoxybenzamide has several advantages for lab experiments, including its high purity and yield, well-established synthesis method, and extensive preclinical studies. However, there are also limitations to its use in lab experiments, such as its limited solubility in water and the need for further studies to determine its toxicity and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 4-(acetylamino)-5-chloro-N-cyclohexyl-2-methoxybenzamide. One potential direction is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another direction is the investigation of its potential in combination therapy with other chemotherapeutic agents. Additionally, further studies are needed to determine its toxicity and pharmacokinetics in humans, as well as its potential in other therapeutic areas, such as inflammation and pain management.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in various fields of research, including cancer therapy and neurodegenerative diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations, and to develop novel formulations and delivery methods to improve its efficacy and safety.
Aplicaciones Científicas De Investigación
4-(acetylamino)-5-chloro-N-cyclohexyl-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of research. It has shown promising results in cancer therapy, where it acts as a potent inhibitor of histone deacetylase enzymes. This inhibition leads to the induction of apoptosis in cancer cells and the suppression of tumor growth. This compound has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it acts as a modulator of the cholinergic system.
Propiedades
IUPAC Name |
4-acetamido-5-chloro-N-cyclohexyl-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-10(20)18-14-9-15(22-2)12(8-13(14)17)16(21)19-11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNSLBOJRHDFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4236744.png)

![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol](/img/structure/B4236753.png)

![5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B4236778.png)
![N-allyl-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4236782.png)

![1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B4236805.png)





